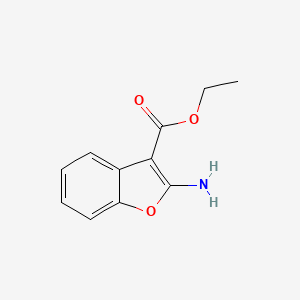

Ethyl 2-aminobenzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the benzofuran ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as electrochemical synthesis, have been explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-aminobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitrobenzofuran derivatives.

Reduction: Benzofuran alcohols.

Substitution: Halogenated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of ethyl 2-aminobenzofuran-3-carboxylate lies in its anticancer properties. Research has demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) at nanomolar concentrations (IC50 values ranging from 1 to 10 nM) by binding to the colchicine site of tubulin and inducing apoptosis .

Mechanism of Action

The mechanism underlying the anticancer activity involves disruption of the vascular endothelial cells, leading to reduced tumor growth and metastasis. Specifically, compounds derived from this compound have been noted for their ability to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, which are critical factors in cancer cell apoptosis .

Organic Synthesis

Electrochemical Synthesis

this compound has been synthesized using environmentally friendly electrochemical methods. A study reported a green synthesis approach utilizing anodic oxidation techniques, which allows for high yields and atom economy without the need for hazardous reagents . This method not only enhances product diversity but also aligns with sustainable chemistry practices.

One-Pot Synthesis Techniques

Recent advancements have introduced transition-metal-free one-pot synthesis methods that simplify the production of fused benzofuran derivatives, including this compound. These methods are advantageous as they reduce the number of steps required for synthesis and minimize waste generation .

Material Science

Functional Materials Development

The unique properties of this compound make it suitable for developing functional materials. Its derivatives can be used in creating advanced polymers and composites with specific functionalities, such as enhanced thermal stability and mechanical strength. These materials have potential applications in electronics and nanotechnology.

Analytical Applications

Chromatography and Mass Spectrometry

this compound is utilized in analytical chemistry for developing methods in chromatography and mass spectrometry. Its structure allows for effective separation and identification of compounds in various mixtures, making it a valuable tool in both research and industrial laboratories .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparación Con Compuestos Similares

Ethyl 2-aminobenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

Ethyl 3-aminobenzofuran-2-carboxylate: Similar structure but different substitution pattern.

Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group, which may confer different biological activities.

Ethyl 3-methylbenzofuran-2-carboxylate: Methyl group substitution, affecting its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 2-aminobenzofuran-3-carboxylate (EABF) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of EABF, including its synthesis, mechanisms of action, and effects on various cell lines.

Chemical Structure and Synthesis

EABF is characterized by its benzofuran core, which is known for various pharmacological properties. The synthesis of EABF typically involves the condensation of ethyl 2-aminobenzoate with appropriate furan derivatives under controlled conditions. Recent studies have utilized transition-metal-free methods to enhance yields and simplify the synthesis process .

Anticancer Properties

EABF has demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that EABF induces apoptosis and inhibits cell proliferation through several mechanisms, including:

- Cell Cycle Arrest : EABF has been shown to induce G2/M phase arrest in cancer cells, leading to reduced cell division .

- Apoptosis Induction : The compound activates caspase pathways, which are crucial for programmed cell death . In particular, its ability to increase apoptotic signals has been documented in studies involving breast cancer cell lines such as MDA-MB-231 .

The following table summarizes the IC50 values for EABF and related compounds against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1–10 | Apoptosis induction and cell cycle arrest |

| HeLa | 0.3–27 | G2/M phase arrest and ROS production |

| Jurkat | 60 | Cell cycle arrest |

| HUVEC (non-cancer) | >10 | Selectivity towards cancer cells |

The biological activity of EABF can be attributed to its interaction with cellular pathways involved in cancer progression:

- Inhibition of Tubulin Polymerization : EABF disrupts microtubule dynamics, which is critical for mitosis.

- NF-κB Pathway Modulation : The compound exhibits inhibitory activity against NF-κB, a transcription factor that promotes survival in cancer cells .

- Reactive Oxygen Species (ROS) Production : EABF treatment leads to increased ROS levels, contributing to oxidative stress and subsequent apoptosis in targeted cells .

Case Studies

Several studies have highlighted the efficacy of EABF in preclinical models:

- Study on Glioblastoma Cells : EABF analogs showed enhanced antiproliferative activity against human UG-87 glioblastoma cells, indicating potential for treating aggressive brain tumors .

- Evaluation in Non-Cancer Cells : While EABF exhibits potent activity against cancer cells, it demonstrates relatively lower toxicity towards normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

ethyl 2-amino-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVVPGZRZJANLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.